1,2-Bis(2,6-dichlorobenzyl)disulfane

Overview

Description

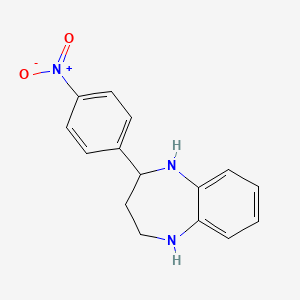

1,2-Bis(2,6-dichlorobenzyl)disulfane, also known by its chemical formula C14H10Cl4S2 , is a compound with a molecular weight of 384.17 g/mol . It falls under the category of organic building blocks, specifically aryls. The compound’s structure consists of two dichlorobenzyl groups connected by a disulfane (sulfur-sulfur) bridge .

Synthesis Analysis

The synthesis of 1,2-Bis(2,6-dichlorobenzyl)disulfane involves the reaction of 2,6-dichlorobenzyl chloride with sodium disulfide . This reaction results in the formation of the disulfane linkage between the two benzyl groups .

Molecular Structure Analysis

Cl Cl \ / S-S / \ Cl Cl The compound exhibits a symmetrical arrangement due to the disulfane bridge connecting the two benzyl moieties .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemistry

1,2-Bis(2,6-dichlorobenzyl)disulfane and related compounds have diverse applications in the field of chemistry and materials science. For instance, the synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines is significant in peptide and glycopeptide synthesis. These compounds serve as amino protecting groups and sulfurization reagents (Barany et al., 2005). Additionally, novel methods for the synthesis of functionalized unsymmetrical disulfanes highlight the versatility of disulfane derivatives in creating compounds with additional functionalities (Musiejuk et al., 2015).

Material Science

In the realm of material science, organodisulfide compounds like poly 1,2-bis(thiophen-3-ylmethyl)disulfane exhibit excellent electrochemical properties, making them potential candidates for cathode materials in lithium batteries. Their high specific capacity and electrochemical reversibility are notable features (Weng et al., 2009).

Coordination Chemistry

Bis(thiocarbonyl)disulfane and related molecules are involved in interesting reactions with metal species, offering an alternative route to metal complex and organometallic dithiophosphates and dithiophosphinates. These reactions include metal insertion, redistribution between metal-metal and sulfur-sulfur bonds, and addition to metal-metal multiple bonds (Haiduc & Goh, 2002).

Molecular Electronics and Probes

Some derivatives of 1,2-Bis(2,6-dichlorobenzyl)disulfane have been explored in molecular electronics and as fluorescent probes. For example, 2,6-Bis(arylsulfonyl)anilines, synthesized from related compounds, demonstrate high fluorescence emissions and are being studied for their potential in solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission (Beppu et al., 2014).

Safety And Hazards

properties

IUPAC Name |

1,3-dichloro-2-[[(2,6-dichlorophenyl)methyldisulfanyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4S2/c15-11-3-1-4-12(16)9(11)7-19-20-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRVOBHPRUVIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSSCC2=C(C=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381920 | |

| Record name | 1,2-bis(2,6-dichlorobenzyl)disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(2,6-dichlorobenzyl)disulfane | |

CAS RN |

5219-69-2 | |

| Record name | 1,2-bis(2,6-dichlorobenzyl)disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)

![5a,6a,12a,13a-Tetrahydro-dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B1621796.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1621797.png)